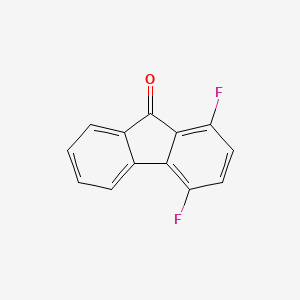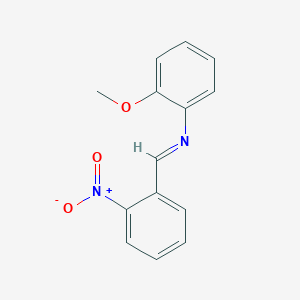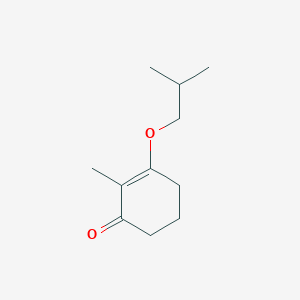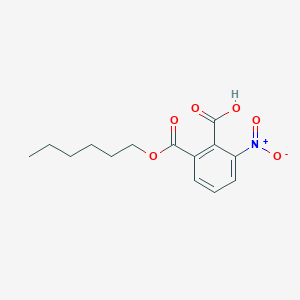![molecular formula C13H11NO2S B11951006 1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene CAS No. 6640-54-6](/img/structure/B11951006.png)
1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene is an organic compound with the molecular formula C13H11NO2S It is characterized by a benzene ring substituted with a methyl group, a nitrophenyl group, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene typically involves the reaction of 2-nitrothiophenol with 1-bromo-2-methylbenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide, acetic acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 1-Methyl-2-[(2-aminophenyl)sulfanyl]benzene.
Oxidation: 1-Methyl-2-[(2-nitrophenyl)sulfonyl]benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene
- 1-Methyl-2-[(2-methylphenyl)sulfanyl]benzene
- 1-Methyl-2-[(phenylsulfanyl)benzene]
Comparison: 1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the position of the nitro group can influence the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
6640-54-6 |
|---|---|
Molekularformel |
C13H11NO2S |
Molekulargewicht |
245.30 g/mol |
IUPAC-Name |
1-methyl-2-(2-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H11NO2S/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3 |
InChI-Schlüssel |
RKGVANQUIYDSFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1SC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene](/img/structure/B11950957.png)
![n-[2-(Tetradecyloxy)phenyl]acetamide](/img/structure/B11950970.png)
![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)




